Methyl 2-bromo-3-(4-methoxyphenyl)propanoate
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Overview
Description
Methyl 2-bromo-3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of propanoic acid, featuring a bromine atom and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-(4-methoxyphenyl)propanoate typically involves the bromination of methyl 3-(4-methoxyphenyl)propanoate. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding methyl 3-(4-methoxyphenyl)propanoate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as methyl 3-(4-methoxyphenyl)propanoate if hydroxide is used.
Oxidation: Formation of 3-(4-methoxyphenyl)propanoic acid.
Reduction: Formation of methyl 3-(4-methoxyphenyl)propanoate.
Scientific Research Applications
Methyl 2-bromo-3-(4-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 3-(4-methoxyphenyl)propanoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 2-bromo-2-methylpropanoate: Features a different substitution pattern, leading to distinct chemical properties and reactivity.
Methyl 2-(4-methoxyphenyl)propanoate: Similar structure but without the bromine atom, affecting its reactivity and applications.
Properties
Molecular Formula |
C11H13BrO3 |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 2-bromo-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H13BrO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
IWHRERVBQCGNPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)OC)Br |
Origin of Product |
United States |
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